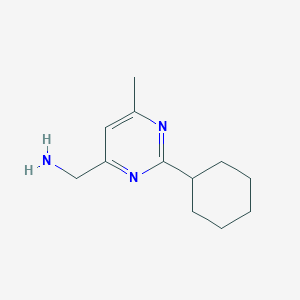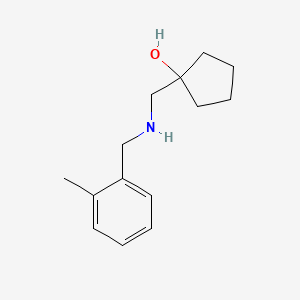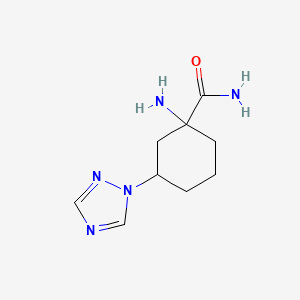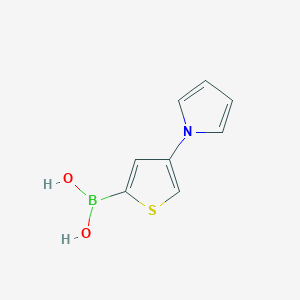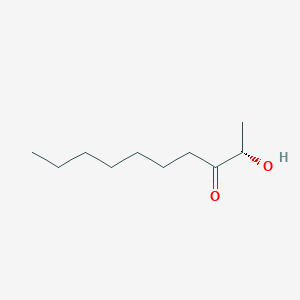
2S-Hydroxydecan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2S-Hydroxydecan-3-one is an aliphatic alcohol with the molecular formula C10H20O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is known for its role in the chemical ecology of certain beetle species, where it functions as a pheromone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2S-Hydroxydecan-3-one typically involves the reduction of a corresponding ketone or the hydroxylation of a decanone precursor. One common method is the enantioselective reduction of 2-decanone using a chiral catalyst to produce the desired (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve biocatalytic processes using enzymes that can selectively hydroxylate decanone substrates. These methods are advantageous due to their high selectivity and environmentally friendly nature.
化学反応の分析
Types of Reactions
2S-Hydroxydecan-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form a diol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a leaving group for substitution reactions.
Major Products
Oxidation: Produces decanoic acid or 2-decanone.
Reduction: Produces 2,3-decanediol.
Substitution: Produces various substituted decanones depending on the nucleophile used.
科学的研究の応用
2S-Hydroxydecan-3-one has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Functions as a pheromone in certain beetle species, aiding in the study of insect behavior and communication.
Industry: Used in the synthesis of fragrances and flavors due to its pleasant odor.
作用機序
The mechanism of action of 2S-Hydroxydecan-3-one as a pheromone involves its interaction with specific olfactory receptors in insects. These receptors are part of a signaling pathway that triggers behavioral responses such as attraction or aggregation.
類似化合物との比較
Similar Compounds
- 2-Hydroxyoctan-3-one
- 2,3-Octanediol
- 2-Decanone
Uniqueness
2S-Hydroxydecan-3-one is unique due to its specific chiral configuration, which imparts distinct biological activity compared to its non-chiral or differently chiral analogs. Its role as a pheromone in beetles also sets it apart from other similar compounds that may not have the same ecological function.
特性
分子式 |
C10H20O2 |
|---|---|
分子量 |
172.26 g/mol |
IUPAC名 |
(2S)-2-hydroxydecan-3-one |
InChI |
InChI=1S/C10H20O2/c1-3-4-5-6-7-8-10(12)9(2)11/h9,11H,3-8H2,1-2H3/t9-/m0/s1 |
InChIキー |
WDQKPFOXMDAVIN-VIFPVBQESA-N |
異性体SMILES |
CCCCCCCC(=O)[C@H](C)O |
正規SMILES |
CCCCCCCC(=O)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


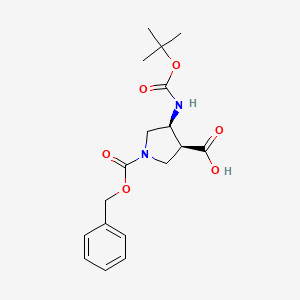
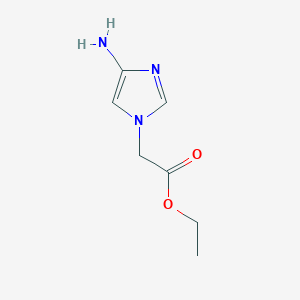
![6',7'-Dihydro-5'H-spiro[thiane-3,4'-thieno[3,2-c]pyridine]](/img/structure/B13340003.png)
![6-Fluoro-3,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13340012.png)
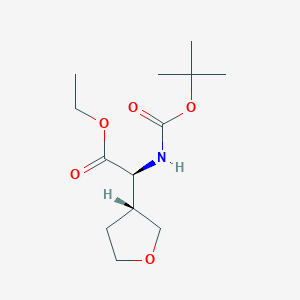
![5-Cyclopropylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13340023.png)



